2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
Description
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a pyrrolidine derivative featuring a benzyloxymethyl group substituted with a chlorine atom at the ortho position of the aromatic ring. This compound is structurally related to intermediates used in the synthesis of pharmaceuticals, agrochemicals, and bioactive molecules. Its hydrochloride salt form improves solubility and stability, making it suitable for further derivatization or biological evaluation .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)8-15-9-11-5-3-7-14-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMZUNNHHMYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dechlorinated or reduced pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those aimed at the central nervous system. Its structure allows for modifications that can enhance pharmacological properties.
Organic Synthesis
As a building block, it facilitates the construction of more complex molecules, including heterocycles and natural product analogs. This property is particularly valuable in the development of new drugs and agrochemicals.
Biological Studies
Research indicates its potential in studying enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions. It has been noted for its ability to inhibit metalloproteases, which are crucial in various pathological processes.
Industrial Applications
The compound finds utility in developing agrochemicals, dyes, and specialty chemicals, showcasing its versatility beyond laboratory settings.
Research has identified several biological activities associated with 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride:
- Enzyme Inhibition : Effective against metalloproteases, particularly zinc proteases implicated in cardiovascular diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects warranting further investigation.
- Cytostatic Activity : Explored for its potential in cancer therapy due to cytostatic properties.
- Neurological Applications : Its role in targeting the central nervous system supports applications in treating neurological disorders.
Case Studies and Research Findings
- Metalloprotease Inhibition : A study highlighted that pyrrolidine derivatives similar to this compound effectively inhibited metalloproteases, suggesting therapeutic potential for cardiovascular diseases.
- Cytotoxicity Against Cancer Cells : Research on pyrrolidine analogs indicated promising results against various cancer cell lines, supporting development as a cytotoxic agent.
- Antimicrobial Activity Assessment : Initial evaluations showed potential antimicrobial effects, although comprehensive studies are required to quantify efficacy.
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| 2-(2-Chloro-benzyloxymethyl)-pyrrolidine HCl | Metalloprotease Inhibitor | 5.0 | Effective against zinc proteases |
| 4-Chloro-benzyl-pyrrolidin-3-yl-amine HCl | Antimicrobial | 10.0 | Significant antimicrobial effects |
| 2-(2-Bromo-benzyloxymethyl)-pyrrolidine HCl | Cytotoxic | 15.0 | Similar structure with varied reactivity |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that modulate biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several pyrrolidine derivatives, differing primarily in substituents on the aromatic ring or the alkyl chain. Key analogues include:
Key Observations :
- Chlorine vs. Bromine Substitution : The brominated analogue (2-(2-Bromophenyl)pyrrolidine hydrochloride) has a higher molecular weight (262.57 vs. ~230–300 g/mol for others) due to bromine’s atomic mass, which may influence lipophilicity and receptor binding .
- Methoxy Group : The methoxy-substituted compound () likely exhibits altered solubility and metabolic stability due to the electron-donating nature of the methoxy group .
Comparison of Key Steps :
- 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride likely requires chlorination of the benzyl group prior to coupling with the pyrrolidine ring, similar to methods in for dichloro derivatives.
- N-(2-Chloroethyl)pyrrolidine hydrochloride () involves direct alkylation of pyrrolidine with 2-chloroethylamine, avoiding complex aromatic substitution .
Biological Activity
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorobenzyloxymethyl group, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, modulating various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit metalloproteases, particularly zinc proteases, which are implicated in various diseases such as hypertension and ischemic conditions .
- Receptor Interaction : It may also act as a ligand for specific receptors involved in neurotransmission and other physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify these effects.
- Cytostatic Activity : The compound has been explored for its cytostatic properties, indicating potential applications in cancer therapy .
- Neurological Applications : Its role in targeting the central nervous system suggests applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study on pyrrolidine derivatives demonstrated that compounds similar to this compound effectively inhibited metalloproteases, suggesting therapeutic potential in managing cardiovascular diseases .
- Another investigation into pyrrolidine analogs indicated promising results against various cancer cell lines, supporting its development as a cytotoxic agent .
Data Table: Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to related compounds:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| 2-(2-Chloro-benzyloxymethyl)-pyrrolidine HCl | Metalloprotease Inhibitor | 5.0 | Effective against zinc proteases |
| 4-Chloro-benzyl-pyrrolidin-3-yl-amine HCl | Antimicrobial | 10.0 | Exhibited significant antimicrobial effects |
| 2-(2-Bromo-benzyloxymethyl)-pyrrolidine HCl | Cytotoxic | 15.0 | Similar structure with varied reactivity |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloromethylation of pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) is common. Key parameters include:
- Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature: Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid decomposition .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., benzyloxy and chloromethyl groups). For example, a singlet at ~4.5 ppm in H NMR indicates the chloromethyl proton .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 260.1 for CHClNO) .
- HPLC: Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H333 risk) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in cross-coupling reactions?
Methodological Answer: The chloromethyl group’s reactivity is modulated by:
- Steric Hindrance: Bulky benzyloxy substituents reduce nucleophilic substitution rates. Computational modeling (DFT) can predict steric maps to optimize ligand design .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, facilitating reactions with amines or thiols. Kinetic studies (e.g., pseudo-first-order rate constants) quantify these effects .
Example: Substitution with piperidine at 80°C in DMF yields 85% product, while bulkier amines require longer reaction times .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Purity Variability: Validate purity via HPLC and elemental analysis before bioassays .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times). For instance, IC values in HEK293 vs. HeLa cells may differ due to membrane permeability .
- Metabolite Interference: Use LC-MS/MS to detect degradation products or metabolites in vitro .
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates. For example, simulating nucleophilic attack on the chloromethyl group identifies optimal leaving groups .
- Machine Learning: Train models on existing reaction data (e.g., solvents, catalysts) to predict yields. Tools like ICReDD’s platform integrate experimental and computational workflows .
- Molecular Dynamics: Simulate solvent effects to refine reaction conditions (e.g., DMSO vs. THF) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Methodological Answer: Variations arise from:
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrated) exhibit distinct melting points. Use X-ray crystallography to characterize polymorphs .
- Impurities: Trace solvents (e.g., residual DMF) lower observed melting points. Purify via recrystallization and confirm purity by DSC .
Q. How to address discrepancies in NMR spectral data for structurally similar derivatives?
Methodological Answer:
- Solvent Effects: Deuterated solvents (CDCl vs. DMSO-d) shift proton signals. Re-run NMR in standardized solvents .
- Tautomerism: For compounds with labile protons (e.g., NH), use variable-temperature NMR to detect dynamic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
